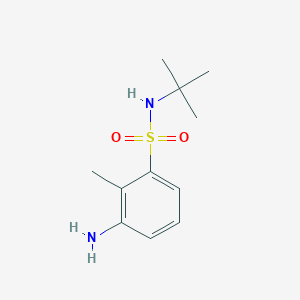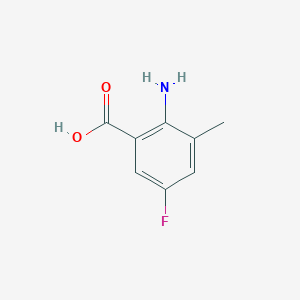
3-amino-N-tert-butyl-2-methylbenzene-1-sulfonamide
Descripción general
Descripción
“3-amino-N-tert-butyl-2-methylbenzene-1-sulfonamide” is a chemical compound with the molecular formula C11H18N2O2S and a molecular weight of 242.34 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “3-amino-N-tert-butyl-2-methylbenzene-1-sulfonamide” is 1S/C11H18N2O2S/c1-8-5-6-9(7-10(8)12)16(14,15)13-11(2,3)4/h5-7,13H,12H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .Physical And Chemical Properties Analysis
“3-amino-N-tert-butyl-2-methylbenzene-1-sulfonamide” is a powder at room temperature . It has a molecular weight of 242.34 and a molecular formula of C11H18N2O2S .Aplicaciones Científicas De Investigación
Pharmacodynamics of Arylsulfonamides
Arylsulfonamides, a category that includes compounds similar to 3-amino-N-tert-butyl-2-methylbenzene-1-sulfonamide, have been extensively studied for their hypoglycemic properties. These studies contribute significantly to understanding the general pharmacodynamics of these compounds (Loubatières, 1959).
Enzyme-linked Immunosorbent Assay (ELISA) Development
Research has been conducted to develop highly sensitive enzyme-linked immunosorbent assays (ELISAs) using antibodies raised against sulfonamide antibiotic congeners. This is particularly relevant for the analysis of milk samples and has applications in food safety and veterinary medicine (Adrián et al., 2009).
Synthesis of Bioactive Compounds
Sulfonamide groups are integral in the synthesis of various bioactive compounds. This includes derivatives like N-tert-butyl-4-toluenesulfonamide and others, which have applications in pharmacology and biochemistry (Yan, Hu, & Xiong, 2007).
Antitumor Applications
Sulfonamide-focused libraries have been evaluated in cell-based antitumor screens. Some compounds have shown promise as cell cycle inhibitors and have advanced to clinical trials. This research is pivotal in developing new cancer treatments (Owa et al., 2002).
Inhibition of Tumor-associated Enzymes
Studies have been conducted on the inhibition of tumor-associated carbonic anhydrase isozymes by various sulfonamide derivatives. This research has implications for the development of antitumor agents (Ilies et al., 2003).
Synthesis of Polyimides
Research into the synthesis of polyimides using diamines like 1,4-bis(4-aminophenoxy)-2-tert-butylbenzene demonstrates applications in materials science. These polyimides have characteristics like high tensile strength and thermal stability, making them suitable for various industrial applications (Liaw & Liaw, 1996).
Mecanismo De Acción
are a group of synthetic antimicrobial agents that contain the sulfonamide group. They were some of the first effective systemic antibacterial agents discovered. Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthetase, DHPS. This enzyme is needed in the synthesis of folate, which is necessary for the production of nucleic acids and the metabolism of amino acids. By inhibiting this enzyme, sulfonamides prevent the synthesis of nucleic acids, thereby inhibiting bacterial growth and multiplication .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
3-amino-N-tert-butyl-2-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S/c1-8-9(12)6-5-7-10(8)16(14,15)13-11(2,3)4/h5-7,13H,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCECLFFOFYEAPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1S(=O)(=O)NC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-tert-butyl-2-methylbenzene-1-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({5-[(2,3-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B1517216.png)
![2-{[(2,5-Dimethoxyphenyl)methyl]amino}ethan-1-ol](/img/structure/B1517217.png)
![6-Bromo-8-nitroimidazo[1,2-a]pyridine](/img/structure/B1517218.png)
![3-(aminomethyl)-N-[(3-fluorophenyl)methyl]benzene-1-sulfonamide](/img/structure/B1517220.png)

![2-[(2-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1517224.png)


![6-Bromoimidazo[1,2-a]pyrazine](/img/structure/B1517230.png)


![1,6-dimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1517236.png)

